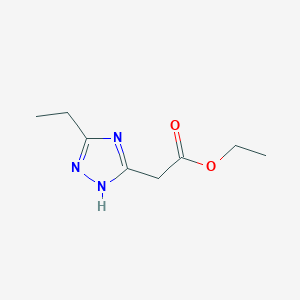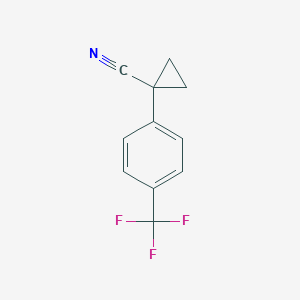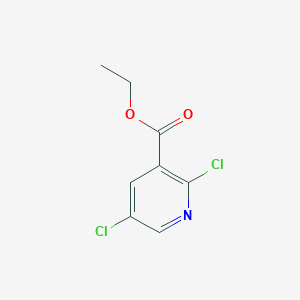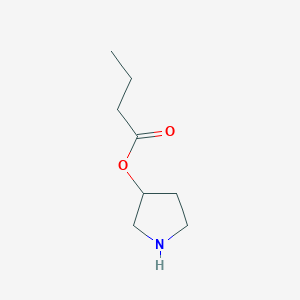
Pyrrolidin-3-yl butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolidin-3-yl butanoate, also known as Pyrrolidin-3-yl ester, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of the amino acid proline and has been extensively studied for its biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of Pyrrolidin-3-yl butanoate-yl butanoate is not fully understood, but it is believed to act on the glutamate system in the brain. It has been shown to increase the levels of the neurotransmitter glutamate, which is involved in learning and memory processes. It has also been shown to modulate the activity of NMDA receptors, which are involved in synaptic plasticity.
Efectos Bioquímicos Y Fisiológicos
Pyrrolidin-3-yl butanoate-yl butanoate has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of glutathione, an important antioxidant in the body. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in neuronal growth and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of Pyrrolidin-3-yl butanoate-yl butanoate is its ability to cross the blood-brain barrier, making it a promising candidate for the treatment of neurological disorders. However, one of the limitations is its low solubility in water, which can make it difficult to work with in lab experiments.
Direcciones Futuras
There are several future directions for the study of Pyrrolidin-3-yl butanoate-yl butanoate. One direction is the further investigation of its potential use in the treatment of addiction. Another direction is the study of its effects on other neurotransmitter systems in the brain. Additionally, further research is needed to fully understand its mechanism of action and potential applications in various fields.
In conclusion, Pyrrolidin-3-yl butanoate-yl butanoate is a promising chemical compound that has gained significant attention in the scientific community. Its potential applications in the fields of neuroscience and addiction make it a promising candidate for further research. However, more research is needed to fully understand its mechanism of action and potential limitations.
Métodos De Síntesis
Pyrrolidin-3-yl butanoate-yl butanoate can be synthesized via a variety of methods. One of the most common methods involves the reaction of proline with butyric anhydride in the presence of a catalyst such as triethylamine. This reaction results in the formation of Pyrrolidin-3-yl butanoate-yl butanoate as a white crystalline powder.
Aplicaciones Científicas De Investigación
Pyrrolidin-3-yl butanoate-yl butanoate has been extensively studied for its potential applications in various fields. In the field of neuroscience, it has been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been studied for its potential use in the treatment of addiction, with promising results in animal studies.
Propiedades
Número CAS |
197964-12-8 |
|---|---|
Nombre del producto |
Pyrrolidin-3-yl butanoate |
Fórmula molecular |
C8H15NO2 |
Peso molecular |
157.21 g/mol |
Nombre IUPAC |
pyrrolidin-3-yl butanoate |
InChI |
InChI=1S/C8H15NO2/c1-2-3-8(10)11-7-4-5-9-6-7/h7,9H,2-6H2,1H3 |
Clave InChI |
AMBFAHQJLWMXNZ-UHFFFAOYSA-N |
SMILES |
CCCC(=O)OC1CCNC1 |
SMILES canónico |
CCCC(=O)OC1CCNC1 |
Sinónimos |
Butanoic acid, 3-pyrrolidinyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



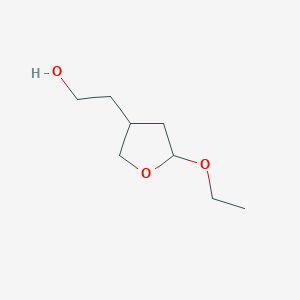
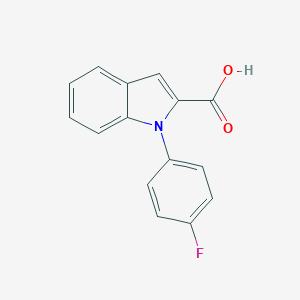
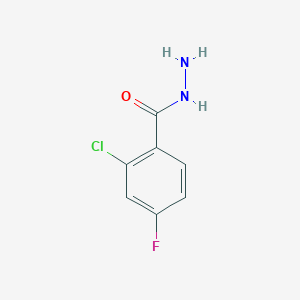
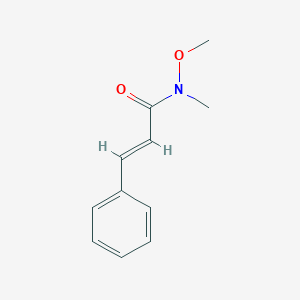
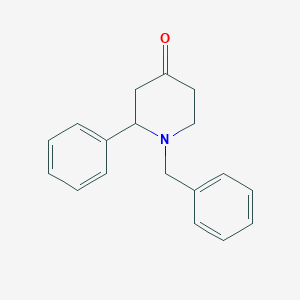
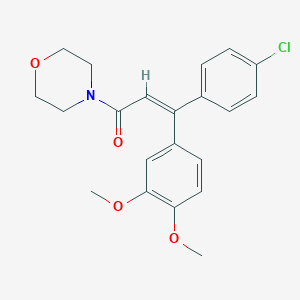
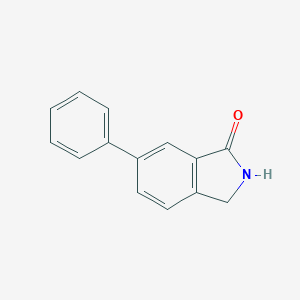
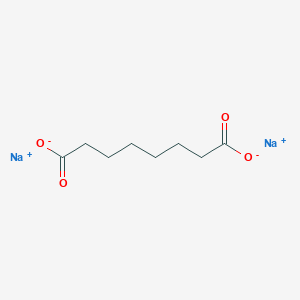

![5-[(2,4-Dioxothiazolidin-5-yl)methyl]-2-methoxybenzoic acid](/img/structure/B180256.png)
![2-[(4-Iodophenyl)amino]acetic acid](/img/structure/B180258.png)
